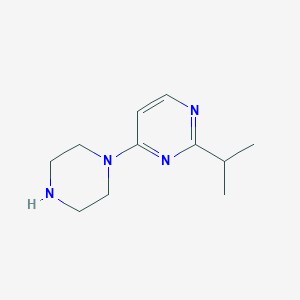

2-Isopropyl-4-(piperazin-1-yl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H18N4 |

|---|---|

Molecular Weight |

206.29 g/mol |

IUPAC Name |

4-piperazin-1-yl-2-propan-2-ylpyrimidine |

InChI |

InChI=1S/C11H18N4/c1-9(2)11-13-4-3-10(14-11)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3 |

InChI Key |

TZYJPNYWVRVCLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Isopropyl 4 Piperazin 1 Yl Pyrimidine and Analogues

Established Multi-Step Synthesis Routes

The synthesis of 2-Isopropyl-4-(piperazin-1-yl)pyrimidine is typically achieved through a multi-step process that begins with the construction of a suitably substituted pyrimidine (B1678525) ring, followed by the introduction of the piperazine (B1678402) moiety. This approach allows for modularity and the generation of a diverse range of analogues.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyrimidine Synthesis

A cornerstone of pyrimidine chemistry is the nucleophilic aromatic substitution (SNAr) reaction. acs.org The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to attack by nucleophiles, particularly when substituted with good leaving groups such as halogens. The presence of the two nitrogen atoms in the ring activates the carbon atoms (especially at positions 2, 4, and 6) towards nucleophilic attack.

In the context of this compound synthesis, the key SNAr step involves the displacement of a halide, typically chloride, from the 4-position of the pyrimidine ring by piperazine. The general reaction mechanism proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, which then expels the leaving group to restore aromaticity. The regioselectivity of this reaction is well-established, with the 4- and 6-positions being more reactive towards nucleophilic attack than the 2-position. This is attributed to the greater ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the 4- or 6-position.

Key Intermediates and Reaction Conditions

The synthesis of the target compound and its analogues hinges on the preparation of key intermediates. A crucial precursor is 2-isopropyl-4-chloropyrimidine. While the direct synthesis of this specific intermediate is not extensively detailed in readily available literature, its preparation can be inferred from established methods for analogous compounds. A common route involves the chlorination of the corresponding hydroxypyrimidine. For instance, the synthesis of 4-chloro-2-isopropyl-6-methylpyrimidine (B46638) is achieved by treating 6-hydroxy-2-isopropyl-4-methylpyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). A similar strategy would be employed for the synthesis of 2-isopropyl-4-chloropyrimidine from 2-isopropyl-4-hydroxypyrimidine.

Once the 2-isopropyl-4-chloropyrimidine intermediate is obtained, the subsequent SNAr reaction with piperazine is typically carried out. To control the reaction and avoid the potential for di-substitution on the piperazine nitrogen, it is common to use a large excess of piperazine or to employ N-Boc-piperazine, where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. The use of N-Boc-piperazine ensures mono-substitution on the pyrimidine ring. The Boc protecting group can then be removed under acidic conditions to yield the desired this compound.

The reaction conditions for the SNAr step generally involve heating the chloropyrimidine and the piperazine derivative in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction.

| Reactants | Solvent | Base | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 2-isopropyl-4-chloropyrimidine, N-Boc-piperazine | DMF or Dioxane | K₂CO₃ or Et₃N | 80-120 °C | 4-12 h | Good to Excellent |

| 2-isopropyl-4-chloropyrimidine, Piperazine (excess) | Ethanol or Isopropanol | - | Reflux | 6-24 h | Moderate to Good |

Microwave-Assisted Synthetic Approaches

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis has emerged as a powerful tool in the preparation of pyrimidine derivatives. The SNAr reaction between chloropyrimidines and amines, including piperazine, is particularly amenable to microwave irradiation. Microwave heating can significantly reduce reaction times from hours to minutes.

In a typical microwave-assisted synthesis, the chloropyrimidine, piperazine (or its N-protected derivative), and a base are mixed in a suitable solvent in a sealed microwave vial and irradiated at a set temperature for a short period. This rapid and efficient heating often leads to cleaner reactions with fewer byproducts.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Temperature | Solvent Reflux | Controlled (e.g., 120-150 °C) |

| Yields | Often lower | Often higher |

| Byproducts | More likely | Minimized |

Strategies for Substituent Introduction and Functionalization

The modular nature of the synthesis of this compound allows for extensive derivatization at both the pyrimidine ring and the piperazine moiety. These modifications are crucial for fine-tuning the physicochemical and biological properties of the molecule.

Derivatization at the Pyrimidine Ring

Further functionalization of the pyrimidine ring can be achieved by introducing various substituents at other available positions. While the 2-position is occupied by the isopropyl group and the 4-position by the piperazine moiety, the 5- and 6-positions are potential sites for modification.

One powerful strategy for introducing carbon-carbon bonds is through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions typically require a halogenated pyrimidine precursor. For instance, a dihalopyrimidine could be selectively reacted with piperazine at the more reactive 4-position, leaving the halogen at the other position (e.g., 2- or 6-chloro) available for a subsequent cross-coupling reaction.

Suzuki Coupling: This reaction involves the coupling of a halopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This allows for the introduction of a wide variety of aryl and heteroaryl groups.

Sonogashira Coupling: This reaction couples a halopyrimidine with a terminal alkyne, also using a palladium catalyst, often with a copper co-catalyst, to introduce alkynyl substituents.

These reactions significantly expand the structural diversity of the this compound scaffold.

Modifications of the Piperazine Moiety

The secondary amine of the piperazine ring in this compound provides a convenient handle for a wide range of functionalization reactions.

N-Alkylation: The piperazine nitrogen can be readily alkylated using various alkyl halides in the presence of a base. This allows for the introduction of a diverse array of alkyl and substituted alkyl groups. Reductive amination is another common method for N-alkylation, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation: The piperazine nitrogen can be acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This introduces a variety of acyl groups and can be used to link the piperazine moiety to other molecular fragments.

N-Arylation: While less common than alkylation or acylation, N-arylation of the piperazine ring can be achieved through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the piperazine with an aryl halide.

These modifications of the piperazine moiety are fundamental in exploring the structure-activity relationships of this class of compounds, allowing for the systematic variation of steric and electronic properties.

Introduction of the Isopropyl Group

The introduction of an isopropyl group at the C2 position of the pyrimidine ring is most commonly achieved during the initial construction of the heterocycle rather than by substitution on a pre-formed pyrimidine ring. The principal and most widely utilized method for synthesizing 2-substituted pyrimidines involves the condensation of a 1,3-dielectrophilic three-carbon component with an N-C-N synthon, such as an amidine, guanidine, or urea. wikipedia.org

To synthesize a pyrimidine with a C2-isopropyl substituent, isobutyramidine (2-methylpropanimidamide) is the required N-C-N component. This amidine is typically prepared and used as its hydrochloride salt. The three-carbon component is a β-dicarbonyl compound or a functional equivalent, which cyclizes with the amidine to form the pyrimidine ring. This reaction is a classic example of heterocyclic synthesis and provides direct access to the 2-isopropylpyrimidine (B1610616) core. wikipedia.org

The general reaction involves the condensation of isobutyramidine with a 1,3-dicarbonyl compound, such as malondialdehyde or its synthetic equivalents (e.g., 1,1,3,3-tetramethoxypropane), or β-ketoesters, to yield the corresponding pyrimidine derivative. The choice of the three-carbon component determines the substitution pattern at the C4, C5, and C6 positions of the resulting pyrimidine ring. For the synthesis of the parent 2-isopropylpyrimidine, malondialdehyde or its acetal (B89532) would be used. Subsequent functionalization at the C4 position (e.g., chlorination followed by nucleophilic substitution with piperazine) would then be required to arrive at the target compound.

| Reactant 1 (N-C-N Synthon) | Reactant 2 (C-C-C Synthon) | Product Core | Key Features |

|---|---|---|---|

| Isobutyramidine Hydrochloride | 1,3-Dicarbonyl Compound (e.g., Malondialdehyde, Acetylacetone) | 2-Isopropylpyrimidine | Direct incorporation of the C2-isopropyl group during ring formation. Versatile method allowing for various substituents at C4, C5, and C6 depending on the dicarbonyl component. |

Methodologies for Compound Purification and Characterization (Excluding basic identification data)

Following synthesis, rigorous purification and detailed structural characterization are essential to confirm the identity and purity of the target compound, excluding routine data such as melting point or simple spectroscopic identification. Advanced methodologies are employed for this purpose.

Purification using Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining samples of high purity, especially for analytical standards or biological testing, preparative HPLC is a superior method to standard column chromatography. This technique is scalable and offers higher resolution, allowing for the separation of the target compound from closely related impurities that may not be removed by simple recrystallization. lcms.czwarwick.ac.uk

The analysis and purification of pyrimidine derivatives are frequently performed using reversed-phase HPLC. researchgate.net In a typical preparative HPLC protocol, an analytical method is first developed and then scaled up. This involves using a larger column packed with the same stationary phase material (commonly C8 or C18 silica (B1680970) gel) and increasing the eluent flow rate proportionally. warwick.ac.ukresearchgate.net The separation is based on the differential partitioning of the compound and impurities between the nonpolar stationary phase and a polar mobile phase.

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | C18 or C8 bonded silica gel; chosen for its hydrophobicity and effectiveness with a wide range of organic molecules. | researchgate.net |

| Mobile Phase | A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with formic acid for MS compatibility). | sielc.comcreative-proteomics.com |

| Detection | UV detection at a wavelength where the pyrimidine chromophore absorbs strongly. | researchgate.net |

| Collection | Fractions are collected based on retention time or in response to a detector signal (mass-based or UV-based fraction collection). | lcms.cz |

Advanced Spectroscopic Characterization

To unambiguously confirm the molecular structure and connectivity of this compound, advanced spectroscopic techniques beyond standard 1D NMR are utilized.

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments are crucial for establishing the precise regiochemistry of substitution on the pyrimidine ring. While COSY spectra confirm proton-proton couplings within individual substituent groups (the isopropyl and piperazine moieties), the Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. researchgate.netnih.gov It reveals long-range (typically 2- and 3-bond) couplings between protons and carbons, allowing the chemist to piece together the molecular skeleton. For this compound, HMBC would be used to confirm the attachment points of the substituents to the pyrimidine core. researchgate.netlibretexts.org

| Proton(s) | Expected Carbon Correlation(s) | Structural Information Confirmed |

|---|---|---|

| Isopropyl -CH | Pyrimidine C2 | Confirms the attachment of the isopropyl group to the C2 position of the pyrimidine ring. |

| Piperazine H2'/H6' (adjacent to pyrimidine) | Pyrimidine C4 | Confirms the attachment of the piperazine ring to the C4 position of the pyrimidine ring. |

| Pyrimidine H5 | Pyrimidine C4 and C6 | Confirms the position of the H5 proton and its relationship to the substituted C4 and unsubstituted C6 carbons. |

| Pyrimidine H6 | Pyrimidine C2, C4, and C5 | Confirms the position of the H6 proton and its connectivity within the pyrimidine ring. |

Structure Activity Relationship Sar Investigations of 2 Isopropyl 4 Piperazin 1 Yl Pyrimidine Derivatives

Impact of the Isopropyl Group on Biological Activity

The isopropyl group at the C-2 position of the pyrimidine (B1678525) ring is a significant determinant of biological activity, primarily through steric and lipophilic interactions. Research on 2,4-disubstituted pyrimidine derivatives has shown that sterically demanding, branched alkyl chains like an isopropyl group can influence potency and selectivity. nih.gov For instance, in a series of cholinesterase inhibitors, a derivative featuring a 4-isopropylpiperazine moiety at the C-4 position demonstrated selective inhibition of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). nih.gov This suggests that the bulky isopropyl group may fit favorably into a specific hydrophobic pocket within the BuChE enzyme active site, a pocket that is likely shaped differently in the closely related AChE.

In other studies on pyrimidine-4-carboxamide (B1289416) derivatives, the introduction of an isopropyl group led to a twofold increase in activity, although this modification also came with a significant penalty in terms of increased lipophilicity. acs.org This highlights a common theme in SAR: optimizations for potency often need to be balanced with maintaining suitable physicochemical properties. The presence of an isopropyl or a related isopropoxy group on the pyrimidine ring has also been associated with activity in various therapeutic areas, including antitubercular agents, underscoring its versatility as a functional group in drug design. wjarr.com

| Compound | R² Substituent | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 7i | 4-isopropylpiperazine | 25 | 3.4 | 7.35 |

Data derived from studies on cholinesterase inhibition. nih.gov

Role of the Piperazine (B1678402) Linker in Molecular Activity and Selectivity

The piperazine ring serves as a critical linker and pharmacophore in this class of compounds, influencing molecular flexibility, solubility, and target interaction. researchgate.netrsc.org Studies comparing piperazine and piperidine (B6355638) linkers in analogous molecules have shown that the piperazine moiety is often preferred for achieving higher binding affinity. For example, in a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives targeting the human adenosine (B11128) A₂A receptor (hA₂A AR), the piperazine analogue showed significantly higher affinity than its piperidine counterpart. nih.gov This preference is attributed to the unique structural and electronic properties of the piperazine ring, including its ability to participate in specific hydrogen bonding or ionic interactions. rsc.orgnih.gov

The piperazine ring also offers a valuable point for further substitution, allowing for the fine-tuning of pharmacological activity. The nature of the substituent on the distal nitrogen of the piperazine can dramatically alter binding affinity. Research has shown that while phenyl or benzyl (B1604629) groups are well-tolerated, modifications such as extending the alkyl chain or adding certain para-substituents can lead to a decrease in activity. nih.gov The piperazine moiety can also enhance physicochemical properties; its basic nature can improve aqueous solubility upon protonation, and its cyclic structure can impart a degree of rigidity to the molecule, which can be advantageous for binding. rsc.org This heterocycle is a common feature in many approved drugs, reflecting its favorable characteristics as a molecular scaffold. nih.gov

| Compound | Linker | Appended Group | Kᵢ (nM) |

|---|---|---|---|

| 1 | Piperidine | Benzyl | 594 |

| 3 | Piperazine | Benzyl | 58 |

Data highlights the preference for a piperazine linker in achieving higher affinity. nih.gov

Influence of Pyrimidine Ring Substituents on Pharmacological Properties

The substitution pattern on the pyrimidine ring is a cornerstone of the SAR for this class of molecules. The electronic and steric properties of substituents at various positions on the pyrimidine nucleus have a profound impact on the resulting biological activities. nih.govnih.gov The pyrimidine scaffold itself is a versatile core that allows for structural modifications at the 2, 4, 5, and 6 positions, each offering a vector for optimizing drug properties. nih.gov

Numerous studies have demonstrated that the introduction of specific substituents can enhance potency and modulate activity. For instance, the presence of halogen groups (chloro, fluoro, bromo) or a nitro group on the pyrimidine or associated phenyl rings has been shown to increase antimicrobial activity. nih.gov These electron-withdrawing groups can alter the electronic distribution of the ring system, potentially enhancing interactions with biological targets. The pyrimidine ring's nitrogen atoms are key features, acting as hydrogen bond acceptors, which often improves the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov The strategic placement of different functional groups on the pyrimidine core has led to the development of compounds with a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antihypertensive activities. nih.gov

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model for 2-isopropyl-4-(piperazin-1-yl)pyrimidine derivatives can be constructed by integrating the SAR findings for each molecular component. The essential features for effective target interaction generally include a combination of hydrophobic regions and hydrogen bonding sites.

The key pharmacophoric elements are:

Pyrimidine Core : The two nitrogen atoms within the pyrimidine ring are crucial hydrogen bond acceptors. nih.gov This interaction is fundamental to anchoring the molecule within the active site of many biological targets.

Isopropyl Group : This group typically interacts with a hydrophobic or lipophilic pocket in the target protein. Its branched, bulky nature can contribute to both affinity and selectivity, as seen in its preference for the BuChE enzyme. nih.gov

Piperazine Linker : This unit serves multiple functions. It provides a specific spatial orientation for its substituents. The nitrogen atoms can act as hydrogen bond acceptors, and under physiological conditions, one nitrogen can be protonated, allowing for ionic interactions. rsc.org

Substituents on Piperazine : Groups attached to the distal nitrogen of the piperazine ring explore additional binding space. Hydrophobic aryl groups at this position have been found to be favorable for improving the activity of related heterocyclic compounds. researchgate.net

In studies of related thiazolo[5,4-d]pyrimidine derivatives, specific features like an exocyclic amine group and a furan (B31954) moiety were identified as critical for high affinity, illustrating how precise functionalities on and around the core structure dictate target engagement. nih.gov

Conformational Restriction and Lipophilicity Modulation in SAR Optimization

Lipophilicity is another critical physicochemical parameter that governs a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com While some degree of lipophilicity is required for membrane permeability and interaction with hydrophobic targets, excessive lipophilicity can lead to poor solubility and non-specific binding. acs.orgmdpi.com In the SAR of pyrimidine derivatives, a careful balance must be struck. As noted, the addition of an isopropyl group can increase activity but also raises lipophilicity. acs.org Therefore, SAR optimization is an iterative process of modifying different parts of the molecule to maximize target affinity while maintaining drug-like physicochemical properties. nih.gov

Preclinical Biological Evaluation of 2 Isopropyl 4 Piperazin 1 Yl Pyrimidine Derivatives

Antiviral Activity Research

The emergence and re-emergence of viral diseases necessitate the development of novel antiviral agents. Derivatives of the pyrimidine (B1678525) core, including those with isopropyl and piperazine (B1678402) substitutions, have been investigated for their potential to inhibit viral replication.

The Chikungunya virus (CHIKV), a mosquito-borne alphavirus, has caused widespread outbreaks characterized by fever and severe polyarthralgia. nih.gov With no approved vaccines or specific antiviral therapies available, there is a significant need for effective treatments. nih.gov Research has identified 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues as a promising class of small molecule inhibitors against CHIKV. nih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize these compounds. The initial compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine, demonstrated an EC50 of 8.68 μM. nih.gov Through systematic structural modifications, researchers aimed to enhance antiviral potency while reducing cytotoxicity, thereby improving the selectivity index (SI). nih.gov One optimized compound showed a significantly improved EC50 value of 3.95 μM and lower cytotoxicity, resulting in an enhanced SI of over 61. nih.gov These studies highlight the potential of this pyrimidine scaffold for further development into anti-CHIKV drugs. nih.gov In vitro testing for these compounds is often conducted in cell lines such as BHK-21 and Vero-E6. nih.gov

Table 1: In Vitro Anti-CHIKV Activity of Pyrimidine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Modification | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Lead Compound | N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine | 8.68 | 122 | 14.2 |

| Optimized Compound | Structural modifications to the lead compound | 3.95 | 260 | >61 |

| Derivative 8a | Replacement of ethylamine with isopropylamine | - | 66.4 | 9.83 |

| Derivative 8b | Replacement of ethylamine with tert-butylamine | - | 18.6 | 1.17 |

EC50: Half maximal effective concentration; CC50: Half maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Broad-spectrum antiviral agents, which can target multiple viruses, are crucial for responding to newly emerging and re-emerging viral threats. mdpi.comnih.gov One established mechanism for broad-spectrum activity involves targeting host-cell pathways that are essential for viral replication. nih.gov

Pyrimidine derivatives have shown potential in this area. For example, some antiviral compounds function by interfering with the de novo pyrimidine biosynthesis pathway. nih.gov Specifically, the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH) can deplete the cellular pyrimidine pools that are crucial for the replication of a wide range of both RNA and DNA viruses. nih.gov This approach has demonstrated activity against influenza viruses, hepatitis C virus, dengue virus, and human adenovirus in preclinical models. nih.gov While not specific to the 2-isopropyl-4-(piperazin-1-yl)pyrimidine scaffold, this provides a strong rationale for investigating its potential to act via a similar host-targeting mechanism to achieve broad-spectrum efficacy.

Anticancer Activity Research

The pyrimidine scaffold is a well-established pharmacophore in oncology, forming the core of numerous approved drugs. Research into novel pyrimidine derivatives, including those with isopropyl and piperazine moieties, continues to explore new mechanisms for treating cancer.

Protein kinases are critical regulators of cellular processes like proliferation, differentiation, and survival. Their dysregulation is a common feature in many cancers, making them key therapeutic targets. mdpi.com Pyrimidine-based compounds have been extensively developed as protein kinase inhibitors.

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition can trigger apoptosis in cancer cells. nih.gov A series of pyrazolo[4,3-d]pyrimidine derivatives, featuring a 3-isopropyl group, were evaluated for CDK inhibition. The most potent compounds in this series displayed low nanomolar IC50 values against CDK2 and CDK5 and showed high selectivity for CDKs over other protein kinases. nih.gov Another study on quinazoline derivatives incorporating a pyrimidine core identified a potent inhibitor of CDKs 1, 2, 4, 8, and 9. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. Pyridopyrimidine derivatives have been investigated as dual inhibitors of EGFR and CDK4/cyclin D1. nih.gov Certain compounds showed strong inhibition of both enzymes, demonstrating the potential of the pyrimidine scaffold to target multiple oncogenic pathways. nih.gov Similarly, oxazolo[5,4-d]pyrimidine derivatives have also been identified as potent EGFR inhibitors. mdpi.com

The versatility of the pyrimidine core allows for structural modifications to target a wide range of other kinases, including FLT3, PI3K, B-Raf, and MEK, which are subjects of ongoing research in cancer drug discovery.

The cytotoxic potential of novel compounds is commonly assessed through their antiproliferative effects on various human cancer cell lines. Pyrimidine derivatives have consistently demonstrated activity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines.

For instance, a series of indolyl-pyrimidine hybrids showed potent anticancer activity, with one compound exhibiting IC50 values of 5.02 μM, 5.1 μM, and 6.6 μM against HepG2, MCF-7, and HCT-116 cells, respectively. ekb.eg Other studies on different pyrimidine-based series have reported compounds with significant cytotoxicity against these cell lines, sometimes with IC50 values in the low micromolar or even sub-micromolar range. ekb.egnih.gov The antiproliferative activity is often influenced by the nature of the substituents on the pyrimidine ring, with the inclusion of moieties like piperazine affecting the compound's potency and selectivity. researchgate.net

Table 2: Antiproliferative Activity of Selected Pyrimidine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Cell Line | Cancer Type | Compound Class | Example IC50 (μM) |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Indolyl-pyrimidine hybrid | 5.02 |

| MCF-7 | Breast Adenocarcinoma | Indolyl-pyrimidine hybrid | 5.1 |

| HCT-116 | Colorectal Carcinoma | Indolyl-pyrimidine hybrid | 6.6 |

| HepG2 | Hepatocellular Carcinoma | Pyrazole-pyrimidine derivative | 7.12 |

| MCF-7 | Breast Adenocarcinoma | Pyrazole-pyrimidine derivative | 7.85 |

| HCT-116 | Colorectal Carcinoma | Pyrazole-pyrimidine derivative | 9.77 |

IC50: Half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

By inhibiting key regulators like CDKs, pyrimidine derivatives can directly interfere with the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell division. This mechanism is a hallmark of many targeted anticancer therapies.

Studies on pyrazolo[4,3-d]pyrimidine CDK inhibitors found that these compounds caused cell cycle arrest in the S and G2/M phases. nih.gov Similarly, other piperazine-containing molecules have been shown to induce a robust G2/M phase arrest in human cancer cells. nih.govnih.gov This arrest is often a prelude to apoptosis (programmed cell death), which was confirmed in studies of CDK-inhibiting pyrimidine derivatives. nih.govnih.gov The ability to halt cell cycle progression is a key mechanism behind the antiproliferative effects observed in cell line studies and underscores the therapeutic potential of this compound class.

Induction of Apoptosis in Preclinical Cellular Models

Derivatives of pyrimidine, particularly those with a pyrazolo[4,3-d]pyrimidine core, which can be considered bioisosteres of purines, have demonstrated significant potential as inducers of apoptosis in cancer cell lines. This pro-apoptotic activity is often linked to their ability to inhibit cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and subsequently trigger programmed cell death.

For instance, a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine derivatives have been shown to induce apoptosis in various cancer cell lines. The mechanism of action involves the dephosphorylation of key CDK substrates, such as the C-terminus of RNA polymerase II and focal adhesion kinase (FAK). This is followed by the cleavage of PARP-1, downregulation of the anti-apoptotic protein Mcl-1, and the activation of caspases, all of which are hallmark indicators of apoptosis. One study highlighted that these novel pyrazolo[4,3-d]pyrimidine compounds are more potent in cellular assays compared to the known purine-based CDK inhibitor CR8.

Furthermore, research on other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] jmbfs.orgnih.govbohrium.comtriazolo[1,5-c]pyrimidine derivatives has reinforced the link between CDK2 inhibition and apoptosis induction. The most potent of these compounds caused a significant alteration in cell cycle progression, leading to apoptosis in HCT-116 colorectal carcinoma cells nih.govnih.gov. A novel piperazine derivative was also found to effectively inhibit cancer cell proliferation and induce caspase-dependent apoptosis by targeting multiple signaling pathways, including PI3K/AKT and Src family kinases nih.gov.

A new trisubstituted pyrazolo[4,3-d]pyrimidine derivative, LGR6768, which inhibits CDK7, has been shown to induce apoptosis in leukemia cell lines in a dose- and time-dependent manner eatris.cz. This was accompanied by a blockage in the G1 phase of the cell cycle, caspase activation, PARP-1 cleavage, and the downregulation of anti-apoptotic proteins eatris.cz.

While direct studies on this compound are limited, the extensive research on structurally related pyrimidine and pyrazolo[4,3-d]pyrimidine derivatives strongly suggests that its derivatives could also function as CDK inhibitors and, consequently, as inducers of apoptosis in preclinical cancer models.

Degradation of Regulatory Proteins (e.g., Cyclin K)

A fascinating and relatively recent discovery in the field of pyrimidine derivatives is their ability to act as "molecular glue" degraders, specifically targeting regulatory proteins like Cyclin K for degradation. This mechanism is distinct from simple enzyme inhibition and offers a novel therapeutic strategy.

The pan-CDK inhibitor CR8, a pyrazolo[4,3-d]pyrimidine, has been identified as a molecular glue that induces the degradation of Cyclin K researchgate.netsemanticscholar.org. CR8 achieves this by binding to cyclin-dependent kinase 12 (CDK12) and inducing a new protein-protein interaction with the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex acs.orgnih.govdiscngine.com. This brings Cyclin K, the partner protein of CDK12, into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome acs.orgnih.gov. The solvent-exposed pyridyl moiety of CR8 is crucial for this induced interaction with DDB1 researchgate.netsemanticscholar.org.

This "degrader" activity is not limited to CR8. Research has shown that other pan-CDK inhibitors can be converted into potent Cyclin K degraders by incorporating appropriate solvent-exposed groups acs.org. An unexpectedly wide range of modifications to the degradation-inducing group of CR8, including both aromatic and non-aromatic groups, are tolerated, suggesting that general design principles can be established for creating new monovalent degraders nih.govacs.org.

Furthermore, 3,5,7-substituted pyrazolo[4,3-d]pyrimidine inhibitors have also been shown to induce the proteasome-dependent degradation of Cyclin K researchgate.netcas.cz. One such compound demonstrated a dual mechanism of action, acting as both a kinase inhibitor and a molecular glue to promote Cyclin K degradation researchgate.netcas.cz. These findings indicate that the pyrazolo[4,3-d]pyrimidine scaffold is a promising starting point for the development of selective CDK degraders tandfonline.com.

Given that this compound shares a core pyrimidine structure, its derivatives, particularly if designed to mimic the structural features of known CDK inhibitors like CR8, hold the potential to be developed as novel degraders of Cyclin K. This would involve the strategic placement of solvent-exposed moieties to facilitate the interaction with components of the ubiquitin-proteasome system.

Antimicrobial Activity Research

Antibacterial Properties (e.g., against DNA gyrase)

Pyrimidine derivatives incorporating a piperazine moiety have emerged as a promising class of antibacterial agents. Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase nih.govresearchgate.net. DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair, making it an attractive target for antibiotics wikipedia.orgnih.gov.

Several studies have demonstrated the antibacterial potential of pyrimidine-piperazine hybrids. For example, a series of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines showed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A at a concentration of 40 μg/ml nih.govresearchgate.netnih.gov.

The inhibitory activity of pyrimidine derivatives against DNA gyrase has been a key area of investigation. Novel N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been identified as potent inhibitors of Staphylococcus aureus and Bacillus subtilis DNA gyrase nih.gov. Similarly, new dihydropyrimidine derivatives have been synthesized that exhibit antibacterial effects, likely through the inhibition of DNA gyrase, as supported by molecular docking and dynamics simulations nih.gov. Furthermore, pyridothienopyrimidine derivatives have been discovered as potent dual inhibitors of DNA gyrase and topoisomerase IV nih.gov. The discovery of novel and structurally diverse bacterial DNA gyrase inhibitors through high-throughput screening has further expanded the chemical space for these potential antibacterial agents acs.org.

While specific studies on the DNA gyrase inhibitory activity of this compound are not yet prevalent, the collective evidence from structurally related pyrimidine-piperazine compounds suggests that its derivatives are worthy of investigation as potential antibacterial agents targeting this essential enzyme.

Table 1: Antibacterial Activity of Selected Pyrimidine-Piperazine Derivatives

| Compound ID | Test Organisms | Concentration | Activity |

|---|---|---|---|

| 4b, 4d, 5a, 5b | S. aureus, B. subtilis, E. coli, S. paratyphi-A | 40 µg/ml | Good |

| 4b | E. coli, P. aeruginosa, S. aureus, B. subtilis | 7.81-15.63 µg/mL (MIC) | Potent |

| 6b, 6c | E. coli | 1.95, 0.97 µg/mL (MIC) | Significant |

Antifungal Activity

In addition to their antibacterial properties, pyrimidine-piperazine derivatives have also demonstrated significant antifungal activity. The presence of the piperazine moiety, often in combination with a pyrimidine core, appears to be a key pharmacophore for this biological action manipal.edu.

A study on thiophene-substituted pyrimidine derivatives incorporating a piperazine ring revealed significant antifungal activity against a panel of fungi, including Aspergillus niger, Pencillium notatum, Aspergillus fumigates, and Candida albicans, at a concentration of 40 μg/ml nih.govnih.gov. The activity of some of these synthesized compounds was comparable to the standard drug fluconazole nih.gov.

The synthesis and biological evaluation of various piperazine derivatives have consistently shown their potential as antifungal agents semanticscholar.org. The integration of the piperazine constituent with other heterocyclic ring systems has led to the development of new and effective antifungal compounds manipal.edu. While the specific antifungal activity of this compound has not been detailed, the promising results from analogous structures warrant further investigation into its potential as an antifungal agent.

Table 2: Antifungal Activity of Selected Pyrimidine-Piperazine Derivatives

| Compound ID | Test Organisms | Concentration | Activity |

|---|

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents nih.govspringernature.com. Pyrimidine derivatives have been extensively investigated in this area and have shown considerable promise jmbfs.orgucl.ac.uknih.gov.

Several studies have focused on the design and synthesis of novel pyrimidine analogs as potent antitubercular agents jmbfs.orgnih.govspringernature.com. One study identified ceritinib, a pyrimidine derivative, as having activity against Mtb H37Ra nih.govspringernature.com. Subsequent synthesis of 32 novel ceritinib derivatives led to the discovery of compounds with enhanced antimycobacterial activities. Notably, the presence of a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline at position 2 of the pyrimidine nucleus was found to enhance activity nih.govspringernature.com. One of the most potent compounds, 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(naphthalen-1-yl) pyrimidine-2,4-diamine, significantly reduced the Mtb burden in a mouse model, with dihydrofolate reductase suggested as a potential target nih.govspringernature.com.

Another approach has been the development of benzothiazole–pyrimidine conjugates, which have shown high activity against sensitive, MDR, and XDR strains of M. tuberculosis nih.govtandfonline.com. The most active of these compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.24 µg/mL against the sensitive strain tandfonline.com. A comprehensive structure-activity relationship (SAR) study of novel pyrimidine derivatives identified the central pyrimidine ring as crucial for antitubercular activity acs.orgnih.govacs.org. The representative derivative, 5a, showed potent activity against H37Ra, H37Rv, and clinical drug-resistant TB with MIC values of 0.5–1.0 μg/mL acs.orgnih.govacs.org.

These findings strongly support the potential of this compound derivatives as a scaffold for the development of new antitubercular drugs.

Table 3: Antitubercular Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Mtb Strain(s) | MIC (µg/mL) | In vivo Efficacy |

|---|---|---|---|

| 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(naphthalen-1-yl) pyrimidine-2,4-diamine (16j) | H37Ra | 9.0 µM (Ceritinib) | Remarkably reduced Mtb burden in mice |

| Benzothiazole–pyrimidine conjugate (5c) | Sensitive (ATCC 25177) | 0.24 | Not specified |

| Benzothiazole–pyrimidine conjugate (15) | Sensitive (ATCC 25177) | 0.48 | Not specified |

Antiparasitic Activity (e.g., against Toxoplasma gondii)

Toxoplasma gondii, the causative agent of toxoplasmosis, is a widespread protozoan parasite that can cause severe disease, particularly in immunocompromised individuals and during pregnancy bohrium.com. The development of new antiparasitic agents is crucial, and pyrimidine derivatives have been explored as a potential source of such compounds bohrium.comnih.govnih.gov.

The pyrimidine salvage pathway in Toxoplasma gondii has been identified as a promising drug target nih.govnih.govresearchgate.net. The parasite relies on this pathway for the acquisition of pyrimidines, which are essential for DNA synthesis and cell multiplication benthamdirect.com. Therefore, compounds that can interfere with this pathway have the potential to inhibit parasite growth.

Several pyrimidine analogs have been synthesized and evaluated for their antitoxoplasma effects in animal models bohrium.com. Some of these compounds demonstrated a significant decrease in the parasite count in the liver and spleen of infected animals. Furthermore, ultrastructural studies of the parasites treated with these compounds revealed deformities and loss of their characteristic crescent shape, indicating potent antiparasitic activity bohrium.com. The mechanism of action for some of these pyrimidine analogs is believed to be the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism and, consequently, DNA synthesis bohrium.combenthamdirect.com.

While direct studies on the anti-toxoplasma activity of this compound are not available, the proven efficacy of other pyrimidine derivatives against Toxoplasma gondii suggests that this compound and its analogs could be promising candidates for further investigation in the search for new antiparasitic drugs.

Other Pharmacological Activities (Preclinical)

While specific preclinical data for the compound "this compound" is not available in the public domain, research on related pyrimidine and piperazine-containing derivatives provides some context for their potential pharmacological activities. The following sections discuss the activities of broader classes of compounds that share structural motifs with the target molecule.

Adenosine (B11128) A2A Receptor Inverse Agonism

The adenosine A2A receptor is a G-protein coupled receptor that has been implicated in a variety of physiological processes, and its modulation is a target for therapeutic intervention in conditions like Parkinson's disease. Inverse agonists of the A2A receptor can reduce its basal activity.

Studies have focused on thiazolo[5,4-d]pyrimidine (B3050601) derivatives containing piperazine and piperidine (B6355638) moieties as potential adenosine A2A receptor inverse agonists. nih.gov This class of compounds is structurally distinct from this compound. Research in this area has led to the identification of potent and selective inverse agonists, with some compounds exhibiting high binding affinity for the human A2A receptor. nih.gov The general structure of these active compounds often includes a 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine core with a piperazine-containing substituent. nih.gov

While these findings highlight the potential for pyrimidine-containing structures to interact with the adenosine A2A receptor, there is no specific data available for this compound as an inverse agonist for this receptor.

General Central Nervous System Depressant Activity (Preclinical)

The central nervous system (CNS) depressant activity of various heterocyclic compounds, including those with pyrimidine and piperazine scaffolds, has been a subject of pharmacological investigation. researchgate.netnih.govnih.gov Such activity can manifest as sedation, hypnosis, or a reduction in motor activity.

Research on new piperazine derivatives has explored their potential as CNS depressants. nih.govnih.gov Similarly, various substituted pyrimidine derivatives have been evaluated for their effects on the central nervous system. researchgate.net For example, studies on 5-substituted pyrimidin-2,4,6-triones have demonstrated CNS depressant effects in preclinical models. researchgate.net The combination of pyrimidine and piperazine moieties in a single molecule is a strategy that has been employed in the design of CNS-active agents. researchgate.net However, specific preclinical data on the CNS depressant activity of this compound is not documented in the available literature.

Molecular Mechanism of Action Moa Studies

Identification and Validation of Molecular Targets

The biological activity of pyrimidine (B1678525) derivatives is often linked to their ability to interact with specific protein targets, particularly protein kinases. google.com Compounds featuring the piperazinylpyrimidine scaffold have been investigated as potential protein kinase inhibitors, a class of molecules that can modulate cellular processes by interfering with the function of these key enzymes. google.com

Kinases as Primary Targets: Kinases play a crucial role in cell signaling, and their dysregulation is implicated in various diseases. The pyrimidine core of 2-Isopropyl-4-(piperazin-1-yl)pyrimidine is structurally similar to the adenine (B156593) base of ATP, suggesting it may act as a competitive inhibitor at the ATP-binding site of kinases. rsc.org Studies on related pyrazolo[4,3-d]pyrimidine and thieno[3,2-d]pyrimidine (B1254671) derivatives have identified specific kinase targets, including:

Cyclin-Dependent Kinases (CDKs): Certain pyrimidine-based molecules have shown potent inhibitory activity against CDKs such as CDK1, CDK2, CDK4, CDK8, and CDK9. nih.govnih.gov These kinases are central regulators of cell cycle progression.

Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt signaling pathway is another critical pathway in cell growth and survival. Analogous compounds, such as thieno[3,2-d]pyrimidine derivatives, have been developed as potent and selective inhibitors of class I PI3K. nih.gov

Antiviral Protein Targets: Beyond kinase inhibition, various pyrimidine derivatives have been evaluated for antiviral activity. wjarr.comdntb.gov.ua This suggests that this compound could potentially interact with viral proteins essential for the replication cycle of certain viruses, such as poliovirus or Hepatitis C Virus (HCV). dntb.gov.uanih.gov For instance, research on other novel heterocyclic compounds has identified HCV entry as a stage that can be blocked. nih.gov

The validation of these molecular targets typically involves a combination of biochemical assays, cellular assays, and genetic techniques to confirm that the compound's biological effects are a direct result of its interaction with the proposed target.

Elucidation of Binding Modes and Molecular Interactions

Understanding how this compound binds to its molecular targets is crucial for explaining its mechanism of action. For kinase targets, the binding mode often involves mimicking the interactions of ATP within the enzyme's active site.

The fused nitrogen-containing heterocycle of pyrimidine derivatives can act as an isostere of the adenine ring of ATP. rsc.org This allows the molecule to form key hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction anchors the inhibitor in the ATP-binding pocket.

The substituents on the pyrimidine core play a critical role in determining binding affinity and selectivity.

The isopropyl group at the 2-position and the piperazine (B1678402) ring at the 4-position would project into specific pockets within the active site, forming additional hydrophobic and van der Waals interactions with surrounding amino acid residues.

The piperazine moiety, in particular, is a common feature in kinase inhibitors and can be functionalized to optimize potency and pharmacokinetic properties.

Computational modeling and X-ray crystallography studies of related inhibitors bound to their target kinases provide detailed atomic-level views of these interactions, confirming the importance of the pyrimidine core for hinge binding and the role of peripheral groups in securing affinity and selectivity.

Enzymatic Inhibition Kinetics and Selectivity Profiling

Enzymatic assays are used to quantify the inhibitory potency of compounds like this compound against their targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness, representing the concentration required to inhibit 50% of the enzyme's activity.

Inhibition Kinetics: For kinase inhibitors that compete with ATP, the mechanism is typically competitive inhibition. khanacademy.org This can be visualized using Michaelis-Menten or Lineweaver-Burk plots. In competitive inhibition, the inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate without affecting the maximum reaction velocity (Vmax). khanacademy.orgyoutube.com This means that at very high substrate concentrations, the effect of the inhibitor can be overcome.

Selectivity Profiling: A crucial aspect of inhibitor development is selectivity—the ability of a compound to inhibit the intended target without significantly affecting other, related proteins. nih.gov Given the large number of kinases in the human genome (the "kinome"), broad-spectrum inhibition can lead to off-target effects. Selectivity is assessed by screening the compound against a large panel of different kinases. The results are often presented as a selectivity profile, highlighting the compound's potency against a range of targets.

Table 1: Illustrative Enzymatic Inhibition and Selectivity Profile for a Pyrimidine-Based Kinase Inhibitor (Note: The following data is illustrative for a compound of this class and not specific to this compound.)

| Target Kinase | Type | IC50 (nM) |

| CDK2/cyclin A | Cyclin-Dependent Kinase | 8 |

| CDK9/cyclin T1 | Cyclin-Dependent Kinase | 15 |

| PI3Kα | Lipid Kinase | 75 |

| VEGFR2 | Receptor Tyrosine Kinase | 350 |

| EGFR | Receptor Tyrosine Kinase | >1000 |

This illustrative profile suggests a compound with high potency against specific CDKs and moderate activity against PI3Kα, while showing significantly less activity against other kinases like VEGFR2 and EGFR, indicating a degree of selectivity.

Cellular Pathway Modulation

The inhibition of specific molecular targets by this compound is expected to lead to downstream changes in cellular signaling pathways, resulting in observable biological effects.

Modulation of Cell Cycle and Apoptosis Pathways: If the compound primarily targets CDKs, its introduction into cancer cells would be expected to cause cell cycle arrest. nih.gov Inhibition of CDK2 can block the transition from the G1 to the S phase of the cell cycle, while inhibition of CDK1 can cause arrest in the G2/M phase. nih.gov Prolonged cell cycle arrest can subsequently trigger apoptosis (programmed cell death). nih.gov Downstream markers of CDK inhibition include the dephosphorylation of key substrates like the C-terminus of RNA polymerase II and the focal adhesion kinase (FAK). nih.gov Furthermore, the induction of apoptosis can be confirmed by observing the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspases. nih.gov

Alterations in the PI3K/Akt Signaling Pathway: Should the compound inhibit PI3K, it would block the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This would prevent the activation of downstream effectors, most notably the kinase Akt. The subsequent dephosphorylation and inactivation of Akt and its downstream targets would disrupt pathways controlling cell proliferation, survival, and growth. nih.gov

These pathway modulation events are the ultimate effectors of the compound's molecular mechanism of action, linking the initial protein-inhibitor interaction to a final cellular outcome.

Computational and in Silico Approaches in Research of 2 Isopropyl 4 Piperazin 1 Yl Pyrimidine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and affinity of a compound within the active site of a receptor, such as a protein kinase. For a compound like 2-Isopropyl-4-(piperazin-1-yl)pyrimidine, docking studies would typically be used to predict its interactions with the amino acid residues of a target kinase, identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex.

Following docking, molecular dynamics (MD) simulations are often employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the conformational changes of both the ligand and the protein, offering a more dynamic picture of the binding event. These simulations can help validate the docking poses and calculate binding free energies.

Despite the common application of these methods to pyrimidine-based kinase inhibitors, specific molecular docking and dynamics simulation studies detailing the ligand-target interactions for this compound have not been identified in the available literature. Therefore, no specific data on its binding poses, interaction energies, or dynamic stability within a protein target can be provided.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. ijcea.org By developing mathematical models based on physicochemical properties and structural descriptors, QSAR can predict the activity of new, unsynthesized compounds. ijcea.orgnih.gov

For a series of analogues related to this compound, a QSAR study would aim to identify which structural features—such as the size of the alkyl group at position 2 or substitutions on the piperazine (B1678402) ring—are critical for biological activity. These models are valuable for guiding the optimization of lead compounds to enhance potency and selectivity. nih.gov However, no published QSAR models specifically developed for or including this compound were found in the literature search.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Excluding human clinical data)

In silico ADME prediction is a crucial step in early-stage drug discovery, used to computationally estimate the pharmacokinetic properties of a compound. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that could lead to failure in later stages of development. nih.govmdpi.com Standard ADME predictions include parameters like aqueous solubility, intestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 (CYP) enzymes. mdpi.commdpi.com

Computational tools are widely used to assess whether a compound adheres to drug-likeness guidelines, such as Lipinski's rule of five. While these methods are routinely applied to novel chemical series, specific in silico ADME data for this compound is not available in published research. Therefore, a data table of its predicted ADME properties cannot be compiled.

Crystal Structure Elucidation and Analysis of Compound-Target Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of a ligand-protein complex at atomic resolution. The elucidation of a crystal structure provides definitive proof of the binding mode and interactions between a compound and its target. This information is invaluable for structure-based drug design, allowing for the rational design of new analogues with improved affinity and selectivity.

The analysis of a crystal structure of this compound bound to a target kinase, for example, would reveal the precise orientation of the isopropyl and piperazine groups within the binding pocket and confirm the specific hydrogen bonds and other interactions predicted by docking studies. A search of crystallographic databases and scientific literature did not yield any solved crystal structures for this compound in complex with a biological target. While crystal structures for other pyrimidine-piperazine derivatives exist, they are not representative of this specific compound. nih.govnih.gov

Preclinical Pharmacokinetic Pk and Adme Profiling

Absorption and Distribution Studies in Animal Models

Specific studies on the absorption and distribution of 2-Isopropyl-4-(piperazin-1-yl)pyrimidine in animal models are not available in the public domain. Generally, the oral bioavailability of similar small molecule heterocyclic compounds can be variable and is influenced by factors such as aqueous solubility and membrane permeability. For related compounds, plasma clearance has been observed to differ across species such as mice, rats, and monkeys.

Metabolic Stability and Metabolite Identification in Preclinical Systems

There is no specific information regarding the metabolic stability or identified metabolites of this compound. In studies of structurally related piperazin-1-ylpyridazines, rapid in vitro intrinsic clearance has been observed in mouse and human liver microsomes. The primary metabolic pathways for similar compounds often involve oxidation. For some pyrazolopyrimidine derivatives, metabolism by cytochrome P450 enzymes, particularly CYP1A2, has been noted to produce hydroxylated derivatives.

Table 1: General Metabolic Profile of Related Piperazine (B1678402)/Pyrimidine (B1678525) Compounds

| Metabolic Process | Common Observations in Related Compounds |

| Primary Metabolism | Oxidation, hydroxylation |

| Key Enzymes | Cytochrome P450 (e.g., CYP1A2) |

| Metabolic Stability | Can be low, with rapid clearance in liver microsomes. |

Note: This table is illustrative and based on data for structurally similar, but not identical, compounds.

Excretion Pathways in Animal Models

The specific excretion pathways for this compound in animal models have not been documented. For many xenobiotics, excretion occurs via both renal (urine) and fecal routes. The extent of each pathway's contribution would depend on the physicochemical properties of the parent compound and its metabolites, such as molecular weight and polarity.

In Vitro Cytotoxicity and Selectivity Profiling in Various Cell Lines

While direct cytotoxicity data for this compound is not available, numerous studies have evaluated the anti-proliferative effects of various pyrimidine derivatives against a range of cancer cell lines. Derivatives of pyrimidine have shown cytotoxic activity against cell lines such as hepatocellular carcinoma (HepG2), breast carcinoma (MCF-7), and colon carcinoma (HCT-116). The potency, often expressed as IC50 values, varies significantly based on the specific substitutions on the pyrimidine and piperazine rings. For instance, certain 5-substituted 3-isopropyl-pyrazolo[4,3-d]pyrimidines have demonstrated low nanomolar IC50 values against specific cyclin-dependent kinases.

Table 2: Illustrative Cytotoxicity of Various Pyrimidine Derivatives (Not this compound)

| Compound Class | Cancer Cell Line | Reported Activity (IC50) |

| Benzo nih.govnih.govimidazo[1,2-a]pyrimidines | HepG2, MCF-7 | Moderate to high cytotoxicity observed for some derivatives. |

| 5-substituted 3-isopropyl-pyrazolo[4,3-d]pyrimidines | Various | Low nanomolar inhibition of specific kinases. |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives | HUH7, HCT116, MCF7 | Significant cell growth inhibitory activity. |

Note: This table provides examples from related compound classes to illustrate the potential for cytotoxic activity and should not be interpreted as data for this compound.

Future Research Directions and Translational Potential Preclinical Perspective

Exploration of Novel Biological Targets for Therapeutic Intervention

The pyrimidine (B1678525) nucleus is a cornerstone in the development of a wide array of therapeutic agents, owing to its ability to mimic purine (B94841) bases and interact with a variety of biological targets. nih.gov The 2,4-disubstituted pyrimidine scaffold, in particular, has been investigated for its potential in targeting multiple pathological pathways. researchgate.net Future research on 2-isopropyl-4-(piperazin-1-yl)pyrimidine should therefore involve broad-spectrum screening against a panel of clinically relevant targets.

Key areas for investigation include:

Kinase Inhibition: The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. nih.gov Many approved cancer therapies target kinases, and the 2,4-disubstituted pyrimidine structure is a common feature in these drugs. Screening this compound and its analogues against a comprehensive kinase panel could reveal novel inhibitors of protein kinases involved in cell signaling, proliferation, and survival.

Cholinesterase Inhibition: Derivatives of 2,4-disubstituted pyrimidines have shown promise as inhibitors of cholinesterases, enzymes implicated in the pathology of Alzheimer's disease. researchgate.net Specifically, compounds with a C-2 piperazine (B1678402) substitution have demonstrated activity against acetylcholinesterase (AChE). researchgate.net Given this precedent, this compound warrants investigation for its potential to modulate cholinergic neurotransmission.

Antiviral Activity: The piperazinyl-pyrimidine scaffold has been the subject of lead optimization programs for the development of antiviral agents, for instance, against the Chikungunya virus. nih.gov This suggests that this compound could be a valuable starting point for the discovery of novel antiviral therapies.

Antimicrobial Properties: The pyrimidine and piperazine moieties are independently associated with antimicrobial activity. wjarr.comnih.gov The combination of these two pharmacophores in this compound makes it a candidate for screening against a variety of bacterial and fungal pathogens.

Strategies for Further Optimization of Potency, Selectivity, and Preclinical PK/ADME Properties

Assuming a promising biological target is identified for this compound, the subsequent step would involve a systematic optimization of its properties to enhance its drug-like characteristics. This process would be guided by structure-activity relationship (SAR) studies.

Table 1: Potential Modifications for Optimization

| Molecular Scaffold Component | Potential Modification | Rationale |

| Isopropyl Group (Position 2) | Varying alkyl substituents (e.g., cyclopropyl, tert-butyl) | To probe the steric and electronic requirements of the binding pocket. |

| Introduction of functional groups (e.g., hydroxyl, amino) | To introduce new hydrogen bonding interactions and potentially improve solubility. | |

| Piperazine Moiety (Position 4) | Substitution on the distal nitrogen atom (e.g., with aryl, alkyl, or acyl groups) | To modulate potency, selectivity, and physicochemical properties such as lipophilicity and metabolic stability. |

| Replacement with other cyclic amines (e.g., piperidine (B6355638), morpholine) | To explore the impact of ring size and heteroatom composition on activity and ADME properties. | |

| Pyrimidine Core | Introduction of substituents at the 5- and 6-positions | To fine-tune electronic properties and explore additional binding interactions. |

A critical aspect of the optimization process will be the improvement of pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties. Early assessment of metabolic stability, solubility, and permeability will be crucial to guide the design of analogues with favorable in vivo behavior. For instance, if the initial compound suffers from rapid metabolism, modifications could be introduced to block metabolic hotspots.

Development and Application of Advanced In Vitro and In Vivo Preclinical Models

To thoroughly evaluate the therapeutic potential of this compound and its optimized analogues, a tiered approach using advanced preclinical models will be essential.

In Vitro Models: Initial screening would involve cell-free biochemical assays to determine the potency and selectivity against the identified biological target. Subsequently, cell-based assays using relevant human cell lines would be employed to assess cellular activity and cytotoxicity. For example, if the compound shows anticancer potential, a panel of cancer cell lines representing different tumor types would be utilized. nih.gov

In Vivo Models: Promising candidates from in vitro studies would then be advanced to in vivo models. The choice of animal model will depend on the therapeutic area. For instance, if the compound is being developed as an anticancer agent, xenograft models using human tumor cells implanted in immunocompromised mice would be appropriate. For neurodegenerative diseases, transgenic mouse models that recapitulate aspects of the human disease would be used. These in vivo studies will be critical for establishing proof-of-concept, determining efficacy, and evaluating the pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Role of this compound in Hit-to-Lead and Lead Optimization Programs

The process of discovering a new drug often begins with a "hit," a compound that shows activity in an initial screen. This hit then undergoes a process of "hit-to-lead" optimization, where its potency and selectivity are improved to generate a "lead" compound. The lead compound is then further refined in the "lead optimization" phase to produce a clinical candidate.

Given its straightforward synthesis from readily available starting materials, this compound could serve as an excellent starting point or "hit" compound for a drug discovery program. The amenability of the 2,4-disubstituted pyrimidine scaffold to chemical modification allows for the rapid generation of a library of analogues for SAR studies. researchgate.net

The general synthetic strategy would likely involve the sequential displacement of halogens from a dihalopyrimidine precursor. For example, 2,4-dichloropyrimidine (B19661) could first be reacted with piperazine, followed by a reaction with an isopropyl nucleophile, or vice versa. This modular synthesis allows for the introduction of diversity at both the 2- and 4-positions, facilitating a thorough exploration of the chemical space around the initial hit.

In a typical hit-to-lead program, initial efforts would focus on confirming the on-target activity of this compound and establishing a preliminary SAR by synthesizing a small, focused library of analogues. Once a lead compound with improved potency and selectivity is identified, the lead optimization phase would commence, with a greater emphasis on optimizing PK/ADME properties to ensure that the compound is suitable for in vivo studies and, ultimately, clinical development.

Q & A

Q. What are the established synthetic routes for 2-Isopropyl-4-(piperazin-1-yl)pyrimidine, and how can reaction parameters be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the pyrimidine ring, where piperazine reacts with a pre-functionalized pyrimidine intermediate. Key steps include:

- Intermediate Preparation : Halogenation at the 4-position of 2-isopropylpyrimidine (e.g., using POCl₃ for chlorination).

- Piperazine Coupling : Substitution with piperazine under reflux in anhydrous solvents (e.g., DMF or THF) with a base like K₂CO₃ to facilitate deprotonation .

- Purification : Column chromatography or recrystallization to isolate the product. Optimization focuses on solvent choice (polar aprotic solvents enhance reaction rates), temperature (60–100°C), and stoichiometric ratios (excess piperazine improves conversion) .

Basic Research Question

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and tautomeric forms (e.g., piperazinyl proton integration at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond angles in crystalline derivatives (e.g., piperazine ring conformation) .

- HPLC-UV/ELS : Quantifies purity by detecting impurities like unreacted intermediates or positional isomers .

Advanced Research Question

Q. How can researchers design derivatives of this compound to investigate structure-activity relationships (SAR) in enzyme inhibition?

Methodological Answer:

- Substituent Variation : Modify the isopropyl group (e.g., bulkier tert-butyl or polar hydroxyethyl) to assess steric/electronic effects on target binding .

- Piperazine Functionalization : Introduce sulfonyl or acyl groups to the piperazine nitrogen to modulate solubility and hydrogen-bonding capacity .

- Biological Assays : Use kinase or phosphodiesterase inhibition assays with purified enzymes (e.g., IC₅₀ determination via fluorescence polarization) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and guides rational design .

Advanced Research Question

Q. What strategies resolve contradictions in reported bioactivity data for piperazinyl-pyrimidine derivatives across studies?

Methodological Answer:

- Purity Validation : Quantify impurities (e.g., residual solvents or dimerized byproducts) via LC-MS and adjust synthetic protocols accordingly .

- Assay Standardization : Use reference compounds (e.g., kinase inhibitors) to calibrate bioactivity assays and minimize inter-lab variability .

- Solubility Control : Pre-dissolve compounds in DMSO at consistent concentrations (<1% v/v) to avoid aggregation artifacts in cellular assays .

Basic Research Question

Q. How does the tautomeric behavior of this compound influence its reactivity and biological interactions?

Methodological Answer:

- Tautomer Identification : Use ¹⁵N NMR or IR spectroscopy to detect keto-enol tautomerism in the pyrimidine ring .

- Reactivity Impact : The enol form enhances nucleophilicity at the 2-position, facilitating alkylation or acylation reactions .

- Biological Relevance : Tautomers may exhibit differential binding to targets (e.g., hydrogen-bond donor/acceptor shifts in enzyme pockets) .

Advanced Research Question

Q. What methodologies are recommended for studying the adsorption and stability of this compound on indoor laboratory surfaces?

Methodological Answer:

- Surface Sampling : Swab-testing combined with LC-MS/MS quantifies compound residues on glass, stainless steel, or plastic surfaces .

- Stability Profiling : Accelerated degradation studies (e.g., exposure to UV light or humidity) monitor structural integrity via FTIR and XRD .

- Environmental Impact : Assess airborne particulates using high-volume air samplers to evaluate lab safety protocols .

Basic Research Question

Q. How can researchers mitigate synthetic challenges such as low yields or side-product formation during piperazinyl-pyrimidine synthesis?

Methodological Answer:

- Catalyst Screening : Transition metals (e.g., Pd/C or CuI) enhance coupling efficiency in halogen displacement reactions .

- Microwave Assistance : Reduces reaction times (20–30 minutes vs. 12 hours) and improves selectivity by minimizing thermal decomposition .

- Byproduct Identification : Use GC-MS or preparative TLC to isolate and characterize side products (e.g., dimerized piperazines) .

Advanced Research Question

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- ADMET Prediction : Software like SwissADME estimates logP, BBB permeability, and CYP450 inhibition .

- QSAR Modeling : Partial least squares (PLS) regression correlates structural descriptors (e.g., topological polar surface area) with bioavailability .

- Metabolic Stability : Liver microsome assays validate in silico predictions of phase I/II metabolism .

Basic Research Question

Q. What are the key regulatory considerations for documenting the synthesis and analysis of this compound in academic publications?

Methodological Answer:

- Impurity Reporting : Follow ICH guidelines (e.g., Q3A/B) to list identified impurities above 0.1% .

- Data Reproducibility : Provide detailed experimental protocols (solvents, temperatures, catalyst lots) in supplementary materials .

- Safety Compliance : Include hazard statements (e.g., GHS pictograms) for corrosive or toxic reagents used in synthesis .

Advanced Research Question

Q. How can researchers leverage crystallographic data to improve the formulation of this compound for in vivo studies?

Methodological Answer:

- Polymorph Screening : Use X-ray powder diffraction (XRPD) to identify stable crystalline forms with enhanced solubility .

- Salt Formation : Co-crystallize with pharmaceutically acceptable counterions (e.g., HCl or dioxalate) to improve bioavailability .

- Excipient Compatibility : Test interactions with common carriers (e.g., PEG or cyclodextrins) via DSC and FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.